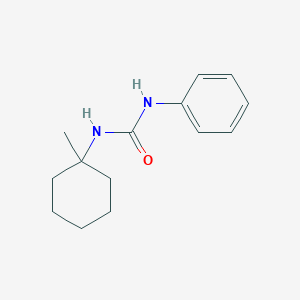

1-(1-Methylcyclohexyl)-3-phenylurea

Description

1-(1-Methylcyclohexyl)-3-phenylurea (CAS: 57322-97-1) is a substituted urea derivative with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol . Its structure features a phenyl group linked via a urea moiety to a 1-methylcyclohexyl substituent.

Properties

IUPAC Name |

1-(1-methylcyclohexyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(10-6-3-7-11-14)16-13(17)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNTUWPMYJIXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877595 | |

| Record name | UREA, N-(1-METHYLCYCLOHEXYL)-N'-PHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-63-8 | |

| Record name | UREA, N-(1-METHYLCYCLOHEXYL)-N'-PHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylcyclohexyl)-3-phenylurea typically involves the reaction of 1-methylcyclohexylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Industrial Production Methods: On an industrial scale, the production of 1-(1-Methylcyclohexyl)-3-phenylurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylcyclohexyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The phenylurea moiety can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in polar solvents.

Major Products:

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted urea derivatives.

Scientific Research Applications

Herbicidal Properties

Siduron is recognized for its effectiveness in controlling various weed species in turfgrass and ornamental settings. Research indicates that siduron acts by inhibiting photosynthesis in target plants, leading to their eventual death.

Efficacy Studies

- Application Rates : Siduron is typically applied at rates ranging from 2 to 5 kg per hectare. Efficacy studies have shown that it can effectively suppress both annual and perennial weeds when applied at the right growth stage.

- Target Weeds : Commonly controlled species include crabgrass and other grassy weeds. Studies have demonstrated that siduron can reduce weed biomass significantly compared to untreated controls.

Environmental Impact

The environmental fate of siduron has been a subject of extensive research due to concerns about its persistence and mobility in the ecosystem.

Persistence and Mobility

- Soil Residue Studies : Siduron has been found to persist in soil for extended periods, with half-lives ranging from 30 to 90 days depending on soil type and environmental conditions. This persistence raises concerns regarding potential leaching into groundwater.

- Aquatic Toxicity : Ecotoxicological assessments indicate that siduron poses risks to aquatic organisms, particularly fish and aquatic plants. The compound's toxicity levels have been evaluated using data extrapolated from similar phenylurea compounds, highlighting the need for caution in application near water bodies.

Safety Assessments

Safety evaluations of siduron focus on its potential health effects on humans and non-target organisms.

Toxicological Data

- Acute Toxicity : Studies have shown that siduron has low acute toxicity in mammals, with an oral LD50 greater than 5000 mg/kg in rats, indicating a low risk of acute poisoning through ingestion.

- Chronic Exposure Risks : Chronic exposure assessments suggest that while siduron is not a dermal sensitizer, long-term exposure could lead to reproductive and developmental effects based on studies conducted on similar compounds.

Regulatory Status

Siduron is regulated under various agricultural guidelines due to its use as a pesticide. The U.S. Environmental Protection Agency (EPA) has established specific guidelines for its application to mitigate risks associated with its use.

Risk Mitigation Strategies

- Labeling Requirements : The EPA recommends clear labeling regarding application rates, timing, and safety precautions to minimize environmental impact and human exposure.

- Monitoring Programs : Ongoing monitoring of siduron's environmental concentrations is essential to ensure compliance with safety standards and assess long-term ecological effects.

Case Studies

Several case studies illustrate the practical applications of siduron in turf management:

| Study | Location | Application Rate | Results |

|---|---|---|---|

| Study A | Florida | 4 kg/ha | Significant reduction in crabgrass populations |

| Study B | California | 5 kg/ha | Improved turf quality with minimal injury |

| Study C | Texas | 3 kg/ha | Effective control of both grassy and broadleaf weeds |

These case studies highlight the compound's utility in maintaining healthy turf environments while managing weed populations effectively.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclohexyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Positional Isomerism: Siduron differs from the target compound only in the position of the methyl group on the cyclohexyl ring (1-methyl vs. 2-methyl). This minor structural variation can significantly alter steric effects and biological activity, as seen in siduron’s herbicidal use.

- Substituent Electronic Effects : The 2-chlorophenyl and 2-fluorophenyl analogues introduce electronegative halogens, which may enhance hydrogen bonding or dipole interactions compared to the methylcyclohexyl group.

Physicochemical Properties

- Boiling Point and Density : The 2-fluorophenyl analogue has a boiling point of 256.6°C and density of 1.322 g/cm³ , which are likely higher than the target compound due to fluorine’s electronegativity.

- Lipophilicity : The cyclohexyl and methylcyclohexyl groups in the target compound and siduron contribute to higher logP values compared to smaller substituents like chlorophenyl or fluorophenyl groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Methylcyclohexyl)-3-phenylurea, and what methodological considerations are critical for optimizing yield?

- Answer : Synthesis typically involves condensation reactions between substituted cyclohexylamines and phenyl isocyanates. For example, analogous urea derivatives (e.g., siduron, a structural isomer) are synthesized via nucleophilic addition of amines to isocyanate groups under anhydrous conditions . Key considerations include:

- Temperature control (reactions often require 0–5°C to minimize side reactions).

- Solvent selection (e.g., dichloromethane or glyme for improved solubility of intermediates) .

- Purification methods (column chromatography or recrystallization from glyme/ethanol mixtures) .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm final product purity using NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the structural and physicochemical properties of 1-(1-Methylcyclohexyl)-3-phenylurea?

- Answer : Use a combination of analytical techniques:

- Structural analysis : X-ray crystallography (for solid-state conformation) and NMR (¹H/¹³C for solution-state structure).

- Physicochemical properties :

- Melting point : Compare with analogs like siduron (mp 135°C) .

- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to guide formulation for biological assays.

- Stability : Conduct accelerated degradation studies under varying pH and temperature conditions.

Q. What safety protocols are recommended for handling 1-(1-Methylcyclohexyl)-3-phenylurea in laboratory settings?

- Answer : While toxicological data for this specific compound is limited, follow general urea-handling guidelines:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1-(1-Methylcyclohexyl)-3-phenylurea analogs (e.g., cytotoxicity vs. enzyme inhibition)?

- Answer :

- Comparative assays : Test the compound alongside structurally similar ureas (e.g., indole-based analogs ) under identical conditions (e.g., cell lines, concentration ranges).

- Mechanistic studies : Use siRNA knockdown or competitive binding assays to identify primary targets (e.g., IDO1 inhibition vs. β-adrenergic receptor antagonism) .

- Dose-response validation : Replicate studies with varying concentrations (e.g., 0.1–100 µM) to confirm IC50 values .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

- Answer :

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility without disrupting the urea core .

- Formulation : Use nanoemulsions or liposomal encapsulation to enhance bioavailability .

- Metabolic stability : Perform microsomal assays (e.g., liver microsomes) to identify metabolic hotspots and guide structural modifications .

Q. How do steric effects from the 1-methylcyclohexyl group influence the compound’s reactivity and binding interactions?

- Answer :

- Computational modeling : Use DFT or molecular docking to compare steric hindrance with analogs (e.g., siduron’s 2-methylcyclohexyl group) .

- Crystallographic studies : Resolve X-ray structures to analyze conformational preferences (e.g., chair vs. boat cyclohexane conformations) .

- Kinetic experiments : Measure reaction rates with/without bulky substituents to quantify steric effects in synthesis .

Q. What advanced spectroscopic methods can clarify discrepancies in reported spectral data for urea derivatives?

- Answer :

- Dynamic NMR : Resolve rotational barriers in the urea moiety caused by restricted rotation .

- 2D-COSY/NOESY : Assign overlapping proton signals in crowded NMR spectra.

- In situ IR : Monitor hydrogen-bonding interactions during crystallization .

Data Contradiction and Reproducibility

Q. How should researchers address variability in biological assay results across studies?

- Answer :

- Standardize protocols : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., β1-adrenergic blockers ).

- Batch testing : Compare multiple synthetic batches to rule out impurities .

- Open data sharing : Deposit raw spectral/assay data in repositories like PubChem or Zenodo for peer validation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.